molecular formula C10H20O B1266652 2,2-Dimethyl-3-octanone CAS No. 5340-64-7

2,2-Dimethyl-3-octanone

Cat. No.: B1266652
CAS No.: 5340-64-7
M. Wt: 156.26 g/mol
InChI Key: FNSYCTJZGJAYCQ-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-octanone is an organic compound with the molecular formula C10H20O. It is a ketone characterized by a carbonyl group (C=O) bonded to a carbon atom that is part of a branched alkyl chain. This compound is known for its distinct chemical properties and is used in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethyl-3-octanone can be synthesized through several methods. One common approach involves the oxidation of 2,2-dimethyl-3-octanol using an oxidizing agent such as chromic acid or potassium permanganate. The reaction typically occurs under controlled temperature and pH conditions to ensure the selective formation of the ketone.

Industrial Production Methods: In an industrial setting, this compound is often produced through catalytic dehydrogenation of 2,2-dimethyl-3-octanol. This process involves the use of metal catalysts such as copper or palladium at elevated temperatures to facilitate the removal of hydrogen atoms, resulting in the formation of the desired ketone.

Types of Reactions:

    Oxidation: this compound can undergo further oxidation to form carboxylic acids under strong oxidizing conditions.

    Reduction: It can be reduced to 2,2-dimethyl-3-octanol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions where the carbonyl carbon is attacked by nucleophiles, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromic acid, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Grignard reagents or organolithium compounds in the presence of a suitable solvent.

Major Products Formed:

    Oxidation: Carboxylic acids.

    Reduction: 2,2-Dimethyl-3-octanol.

    Substitution: Various alkyl or aryl derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-Dimethyl-3-octanone has several applications in scientific research:

    Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.

    Industry: this compound is utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-octanone involves its interaction with various molecular targets, primarily through its carbonyl group. The carbonyl carbon is electrophilic, making it susceptible to nucleophilic attack. This property allows the compound to participate in a wide range of chemical reactions, including nucleophilic addition and substitution. The pathways involved depend on the specific reaction conditions and the nature of the reactants.

Comparison with Similar Compounds

  • 2,2-Dimethyl-3-hexanone
  • 2,2-Dimethyl-3-decanone
  • 2,2-Dimethyl-3-pentanone

Comparison: 2,2-Dimethyl-3-octanone is unique due to its specific carbon chain length and branching, which influence its physical and chemical properties. Compared to 2,2-Dimethyl-3-hexanone and 2,2-Dimethyl-3-decanone, it has intermediate volatility and solubility characteristics. The presence of the dimethyl groups at the second carbon position also affects its reactivity and steric hindrance in chemical reactions.

Properties

IUPAC Name

2,2-dimethyloctan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-5-6-7-8-9(11)10(2,3)4/h5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNSYCTJZGJAYCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90201564
Record name 2,2-Dimethyl-3-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5340-64-7
Record name 2,2-Dimethyl-3-octanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005340647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2-Dimethyl-3-octanone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=933
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-Dimethyl-3-octanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90201564
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-Dimethyl-3-octanone
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77T9K4VFQ4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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